3-O-Methyl-L-xylose
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Overview
Description
3-O-Methyl-L-xylose is a natural product found in Myxococcus fulvus with data available.
Scientific Research Applications
Lipopolysaccharide Component in Bacteria
3-O-Methyl-L-xylose has been isolated from whole cells of Pseudomonas maltophilia, identified as a component of lipopolysaccharide (LPS). It is involved in the structure of LPS along with other sugars like L-rhamnose and L-xylose, released by mild acid hydrolysis from the LPS (Brown, Neal, & Wilkinson, 1977). Similar findings have been reported in Rhodopseudomonas viridis and other gram-negative bacteria, highlighting the role of 3-O-Methyl-L-xylose in bacterial structures (Weckesser, Rosenfelder, Mayer, & Lüderitz, 1971).
Enzymatic Catalysis and Sugar Conversion
Studies on xylose isomerase, an enzyme catalyzing the interconversion between glucose and fructose, have revealed interactions with substrates like 3-O-methyl-D-glucose. These interactions provide insights into enzyme-substrate dynamics and the role of metal cofactors in catalysis, which is crucial for understanding biochemical processes and developing biotechnological applications (Lavie, Allen, Petsko, & Ringe, 1994).
Glycoprotein Constituent in Organisms
Research has identified 3-O-Methyl sugars like 3-O-Methylgalactose and 3-O-Methylmannose as constituents of glycoproteins in various organisms, such as pulmonate gastropod haemocyanins. This discovery adds to the understanding of the complex sugar structures in biological molecules (Hall, Wood, Kamberling, Gerwig, & Vliegenthart, 1977).
Biofuel and Biopolymer Production
In the context of biofuel and biopolymer production, xylose is a key component. Research on metabolic engineering in organisms like Corynebacterium glutamicum and Escherichia coli has shown the potential of xylose utilization for producing value-added chemicals like 3-hydroxypropionic acid and poly(lactate-co-3-hydroxybutyrate). These findings have significant implications for sustainable production of biofuels and biopolymers from lignocellulosic biomass (Chen et al., 2017).
properties
CAS RN |
36414-45-6 |
---|---|
Product Name |
3-O-Methyl-L-xylose |
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4S)-2,4,5-trihydroxy-3-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-6(4(9)2-7)5(10)3-8/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m1/s1 |
InChI Key |
JNAZNWGFTWHNTH-SRQIZXRXSA-N |
Isomeric SMILES |
CO[C@H]([C@H](CO)O)[C@@H](C=O)O |
SMILES |
COC(C(CO)O)C(C=O)O |
Canonical SMILES |
COC(C(CO)O)C(C=O)O |
synonyms |
3-methylxylose 3-O-methyl-L-xylose 3-O-methylxylose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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